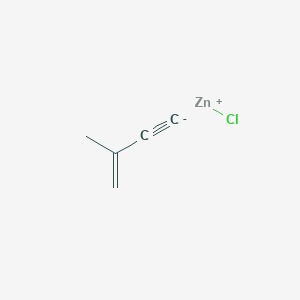
chlorozinc(1+);2-methylbut-1-en-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+);2-methylbut-1-en-3-yne is a chemical compound with the molecular formula C5H6ZnCl. It is also known by its IUPAC name, 2-methylbut-1-en-3-yne chlorozinc. This compound is a derivative of 2-methylbut-1-en-3-yne, which is an unsaturated hydrocarbon. The presence of the chlorozinc group makes it a valuable reagent in various chemical reactions, particularly in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2-methylbut-1-en-3-yne typically involves the reaction of 2-methylbut-1-en-3-yne with a zinc chloride solution. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Chlorozinc(1+);2-methylbut-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The chlorozinc group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
科学的研究の応用
Chlorozinc(1+);2-methylbut-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of chlorozinc(1+);2-methylbut-1-en-3-yne involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorozinc group can coordinate with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
類似化合物との比較
Similar Compounds
2-Methylbut-1-en-3-yne: The parent compound without the chlorozinc group.
Isopropenylacetylene: Another unsaturated hydrocarbon with similar reactivity.
3-Methyl-3-buten-1-yne: A structural isomer with different reactivity.
Uniqueness
Chlorozinc(1+);2-methylbut-1-en-3-yne is unique due to the presence of the chlorozinc group, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules that are challenging to synthesize using other reagents.
特性
CAS番号 |
78389-88-5 |
|---|---|
分子式 |
C5H5ClZn |
分子量 |
165.9 g/mol |
IUPAC名 |
chlorozinc(1+);2-methylbut-1-en-3-yne |
InChI |
InChI=1S/C5H5.ClH.Zn/c1-4-5(2)3;;/h2H2,3H3;1H;/q-1;;+2/p-1 |
InChIキー |
YFKMHVVIRBAVDF-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C#[C-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















